molecular formula C10H18O4 B14166640 Hexyl(methyl)propanedioic acid CAS No. 4360-86-5

Hexyl(methyl)propanedioic acid

Cat. No.: B14166640
CAS No.: 4360-86-5
M. Wt: 202.25 g/mol
InChI Key: AYICGNRTLKPWKZ-UHFFFAOYSA-N
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Description

Hexyl(methyl)propanedioic acid, also known as hexylmethylmalonic acid, is a dicarboxylic acid with the molecular formula C10H18O4. This compound is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a hexyl group and another by a methyl group. It is a versatile compound with applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl(methyl)propanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives. The process typically starts with the formation of a malonic ester, followed by alkylation with hexyl and methyl halides. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as biocatalysis and fermentation are being explored to produce this compound more sustainably .

Chemical Reactions Analysis

Types of Reactions: Hexyl(methyl)propanedioic acid undergoes various chemical reactions typical of dicarboxylic acids:

    Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

    Amidation: Reacts with amines to form amides.

    Decarboxylation: Undergoes thermal decarboxylation to form hexylmethylacetic acid.

Common Reagents and Conditions:

    Esterification: Acid catalysts (e.g., sulfuric acid), alcohols (e.g., ethanol), and heat.

    Amidation: Amines (e.g., methylamine), coupling agents (e.g., EDC), and mild heating.

    Decarboxylation: Heat and sometimes a base (e.g., sodium hydroxide).

Major Products:

    Esters: Hexyl(methyl)propanedioate esters.

    Amides: Hexyl(methyl)propanedioamide.

    Decarboxylation Product: Hexylmethylacetic acid

Scientific Research Applications

Hexyl(methyl)propanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl(methyl)propanedioic acid in biological systems involves its interaction with enzymes and metabolic pathways. As a dicarboxylic acid, it can act as a competitive inhibitor for enzymes that utilize similar substrates. For example, it may inhibit enzymes in the Krebs cycle by mimicking the structure of intermediates like succinate or malate .

Comparison with Similar Compounds

Hexyl(methyl)propanedioic acid can be compared with other dicarboxylic acids such as:

    Malonic Acid: The parent compound, with two carboxyl groups attached to a methylene group.

    Succinic Acid: A similar dicarboxylic acid with a four-carbon chain.

    Adipic Acid: A six-carbon dicarboxylic acid used in nylon production.

Uniqueness: this compound is unique due to its branched structure, which imparts different physical and chemical properties compared to linear dicarboxylic acids. This branching can influence its reactivity and interactions in various applications .

Properties

CAS No.

4360-86-5

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2-hexyl-2-methylpropanedioic acid

InChI

InChI=1S/C10H18O4/c1-3-4-5-6-7-10(2,8(11)12)9(13)14/h3-7H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

AYICGNRTLKPWKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(=O)O)C(=O)O

Origin of Product

United States

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